molecular formula C21H20ClN5O2S2 B2981008 N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 872998-23-7

N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B2981008
CAS No.: 872998-23-7
M. Wt: 473.99
InChI Key: QNVCIZWVTKBBRY-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-b][1,3,4]thiadiazine derivatives are a class of compounds that have attracted significant attention due to their diverse pharmacological activities . They are known for their anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular properties .


Synthesis Analysis

The synthesis of these compounds often involves the reaction of 1,2,4-triazole derivatives with various electrophiles and nucleophiles . The resulting compounds can then be further modified to enhance their biological activity .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a five-membered triazole ring fused with a six-membered thiadiazine ring . This structure allows for a wide range of substituents, enabling the design of diverse novel bioactive molecules .


Physical and Chemical Properties Analysis

These compounds often exhibit interesting physical and chemical properties. For example, some derivatives have been found to show weak luminescent properties and exhibit ambipolar semiconductor properties .

Mechanism of Action

While the exact mechanism of action can vary depending on the specific compound and its biological target, many of these compounds are thought to exert their effects by interacting with various enzymes and receptors in the body .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with these compounds can vary widely depending on their specific structure and properties. Some derivatives have been found to exhibit cytotoxic activities , suggesting potential risks associated with exposure.

Future Directions

Given their diverse biological activities, compounds with this structure have significant potential for further development as therapeutic agents . Future research will likely focus on optimizing their synthesis, improving their properties, and exploring their mechanisms of action .

Properties

IUPAC Name

N-[2-[6-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S2/c1-15-2-8-18(9-3-15)31(28,29)23-13-12-20-25-24-19-10-11-21(26-27(19)20)30-14-16-4-6-17(22)7-5-16/h2-11,23H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVCIZWVTKBBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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